Methyl 3-bromo-2-fluorophenylacetate
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Overview
Description
Methyl 3-bromo-2-fluorophenylacetate is an organic compound with the molecular formula C9H8BrFO2. It is a light yellow liquid primarily used in research and development within the chemical and pharmaceutical industries . This compound is known for its unique structure, which includes both bromine and fluorine atoms, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-fluorophenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products
The major products formed from these reactions include substituted phenylacetates, phenylacetic acids, and phenylethanols .
Scientific Research Applications
Methyl 3-bromo-2-fluorophenylacetate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which methyl 3-bromo-2-fluorophenylacetate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound enhance its reactivity, allowing it to participate in various biochemical pathways. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-chlorophenylacetate
- Methyl 3-bromo-2-iodophenylacetate
- Methyl 3-bromo-2-methylphenylacetate
Uniqueness
Methyl 3-bromo-2-fluorophenylacetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the bromine atom enhances its reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 2-(3-bromo-2-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPXGXOFMZOFAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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